molecular formula C25H22N2O5S B1260181 4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol

4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol

Cat. No. B1260181
M. Wt: 462.5 g/mol
InChI Key: AVXZWYCDHOFEQY-UHFFFAOYSA-N
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Description

4-[(4,5-diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Chiral Auxiliaries and Metallocenes : An important application of derivatives similar to the target compound is in the synthesis of chiral auxiliaries. For example, (3S)-4-Methoxy-butane-1,3-diol, a related compound, is used as an auxiliary in the synthesis of planar-chiral metallocenes (Geisler & Helmchen, 2006).

  • Crystal and Molecular Structure Analysis : Compounds like 2-(2-(2-hydroxy-4-nitrophenyl)hydrazono)-1,3-diphenyl propane-1,3-dione, which are structurally related to the target compound, have been analyzed using X-ray diffraction to determine their crystal and molecular structures (Bahmanova et al., 2019).

Organic Synthesis and Chemical Reactions

  • Cycloadditions and En-Reactions : Derivatives similar to the target compound are used in cycloadditions and en-reactions. For instance, benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions with 3-phenyl-2H-azirines, yielding complex compounds (Narasimhan et al., 1973).

  • Synthesis of Azo Polymers : Similar compounds are involved in the synthesis of azo polymers, which are significant for optical storage applications. Their interactions and the resultant birefringence properties are of particular interest in materials science (Meng et al., 1996).

Analytical Chemistry and Material Science

  • Chromogenic Sensors : Compounds structurally related to the target molecule have been used as chromogenic sensors for the detection of anions in both organic and aqueous media. These sensors are characterized by specific spectroscopic techniques (Kumar et al., 2010).

  • Study of Magnetic Properties : Some derivatives, like N-[(4-Nitrophenyl)thio]-substituted radicals, have been studied for their unique magnetic properties, providing insights into purely organic magnetism (Miura et al., 1999).

properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-nitrophenyl)butane-1,3-diol

InChI

InChI=1S/C25H22N2O5S/c28-21(15-22(29)17-11-13-20(14-12-17)27(30)31)16-33-25-26-23(18-7-3-1-4-8-18)24(32-25)19-9-5-2-6-10-19/h1-14,21-22,28-29H,15-16H2

InChI Key

AVXZWYCDHOFEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC(CC(C3=CC=C(C=C3)[N+](=O)[O-])O)O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol
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4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol
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4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol
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4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol
Reactant of Route 5
4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol
Reactant of Route 6
4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol

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